synthesis of 2-(perfluoro-3-methylbutyl)ethyl acrylate
synthesis of 2-(perfluoro-3-methylbutyl)ethyl acrylate
An In-depth Technical Guide to the Synthesis of 2-(perfluoro-3-methylbutyl)ethyl Acrylate
This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for 2-(perfluoro-3-methylbutyl)ethyl acrylate. Designed for researchers and professionals in chemical synthesis and materials science, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key procedural choices. The synthesis is logically presented in two primary stages: the formation of the core fluorinated alcohol precursor, followed by its esterification to yield the target monomer.
Introduction: Significance and Synthetic Strategy
2-(perfluoro-3-methylbutyl)ethyl acrylate is a specialty monomer of significant interest for the development of advanced fluoropolymers. The incorporation of the branched, bulky perfluoro-3-methylbutyl moiety, (CF3)2CF(CF2)2-, imparts unique properties to polymers, including exceptional chemical inertness, thermal stability, and pronounced hydrophobic and oleophobic characteristics. These attributes are highly sought after for applications in low-surface-energy coatings, advanced textiles, and specialty sealants.
The synthetic approach detailed herein is a bifurcated process designed for efficiency and control:
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Synthesis of the Precursor Alcohol: A two-step process starting from a perfluoroalkyl iodide. First, a radical-initiated addition to ethylene builds the crucial ethyl spacer. This is followed by a robust conversion of the resulting iodo-intermediate into the essential alcohol, 2-(perfluoro-3-methylbutyl)ethanol.
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Esterification to the Acrylate Monomer: The final step involves the efficient conversion of the fluorinated alcohol to its acrylate ester via reaction with acryloyl chloride. This method is chosen over classic Fischer esterification to ensure high conversion and avoid challenging equilibrium constraints often encountered with sterically hindered or electron-deficient alcohols.
Part I: Synthesis of the Fluorinated Alcohol Precursor
The cornerstone of the entire synthesis is the creation of the 2-(perfluoro-3-methylbutyl)ethanol intermediate. This is achieved through a reliable sequence involving radical addition followed by hydrolysis.
Logical Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the fluoroalcohol precursor.
Experimental Protocol 1: Synthesis of 2-(perfluoro-3-methylbutyl)ethyl Iodide
Principle: This reaction is a free-radical chain addition. A radical initiator (or thermal energy) homolytically cleaves the weak carbon-iodine bond of the perfluoroalkyl iodide, generating a highly electrophilic perfluoroalkyl radical. This radical readily adds across the electron-rich double bond of ethylene. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the chain and forming the desired 1:1 adduct.[1]
Methodology:
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Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves is charged with perfluoro-3-methylbutyl iodide (1.0 eq.).
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Degassing: The reactor is sealed and purged several times with nitrogen to remove oxygen, which can interfere with radical processes.
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Ethylene Addition: The reactor is cooled, and ethylene gas is introduced until a pressure of 10-20 atm is reached.
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Reaction Initiation: The reaction mixture is heated to 180-200 °C. At this temperature, the C-I bond can cleave thermally to initiate the reaction.[1] The reaction is maintained for 8-12 hours with vigorous stirring. The pressure will decrease as ethylene is consumed.
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Workup: After cooling the reactor to room temperature, any excess ethylene is carefully vented. The crude liquid product is collected.
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Purification: The crude product is purified by vacuum distillation to isolate the 2-(perfluoro-3-methylbutyl)ethyl iodide from unreacted starting material and any higher-order telomers.
Experimental Protocol 2: Conversion of Iodide to 2-(perfluoro-3-methylbutyl)ethanol
Principle: The conversion of the stable 2-(perfluoroalkyl)ethyl iodide to the corresponding alcohol requires harsh conditions. One of the most effective methods involves reaction with oleum (fuming sulfuric acid).[2] This process is believed to proceed through the formation of an intermediate sulfate ester, which is subsequently hydrolyzed upon aqueous workup.
Methodology:
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Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser is charged with 20-30% fuming sulfuric acid (oleum, ~3.0 eq.). The setup should be in a well-ventilated fume hood.
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Addition of Iodide: The 2-(perfluoro-3-methylbutyl)ethyl iodide (1.0 eq.) from the previous step is added dropwise to the oleum with vigorous stirring while maintaining the temperature below 40 °C using an ice bath.
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Reaction: After the addition is complete, the mixture is heated to 80-90 °C and stirred for 3-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing via GC.
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Quenching: The reaction mixture is cooled in an ice bath and then very slowly and carefully poured onto a large amount of crushed ice with stirring. Caution: This is a highly exothermic process.
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Extraction: The resulting aqueous mixture is transferred to a separatory funnel. The lower, fluorinated layer is separated. The aqueous layer is extracted two more times with diethyl ether.
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Workup: The initial fluorinated layer and the ether extracts are combined. The combined organic phase is washed sequentially with a saturated sodium bisulfite solution (to remove any residual iodine), water, and finally a saturated brine solution.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude alcohol is purified by vacuum distillation to yield pure 2-(perfluoro-3-methylbutyl)ethanol.
Part II: Esterification to the Final Monomer
The final stage of the synthesis is the esterification of the fluorinated alcohol. The use of acryloyl chloride is strongly recommended for this transformation due to its high reactivity, which drives the reaction to completion.
Logical Workflow: Esterification
Caption: Workflow for the esterification of the fluoroalcohol.
Experimental Protocol 3: Synthesis of 2-(perfluoro-3-methylbutyl)ethyl Acrylate
Principle: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of acryloyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting alcohol and driving the reaction equilibrium toward the products.[3]
Methodology:
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Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried before use to ensure anhydrous conditions.
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Reagent Preparation: The flask is charged with 2-(perfluoro-3-methylbutyl)ethanol (1.0 eq.), triethylamine (1.2 eq.), and a small amount of a polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ). Anhydrous tetrahydrofuran (THF) or dichloromethane is added as the solvent.[4]
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Addition of Acryloyl Chloride: The mixture is cooled to 0 °C in an ice bath. Acryloyl chloride (1.1 eq.) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours to ensure the reaction goes to completion.
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Workup: The solid triethylammonium chloride is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with cold dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and saturated brine.
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Final Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the polymerization inhibitor is added again. The solvent is carefully removed under reduced pressure using a rotary evaporator at low temperature (<30°C). The final product, 2-(perfluoro-3-methylbutyl)ethyl acrylate, is obtained as a clear liquid and should be stored refrigerated with an inhibitor. Further purification, if necessary, can be achieved by vacuum distillation over an inhibitor.
Part III: Purification and Analytical Characterization
Rigorous purification and characterization are paramount to validate the successful synthesis of the target monomer and ensure its suitability for polymerization.
Summary of Analytical Data
| Technique | Expected Result for 2-(perfluoro-3-methylbutyl)ethyl Acrylate |
| Appearance | Colorless Liquid |
| FT-IR (cm⁻¹) | ~2960 (C-H stretch), ~1740 (C=O ester stretch), ~1635 (C=C stretch), 1100-1300 (strong, broad C-F stretches) |
| ¹H NMR (CDCl₃) | δ ~6.4 (1H, dd), ~6.1 (1H, dd), ~5.9 (1H, dd) [vinyl protons]; ~4.4 (2H, t) [-OCH₂-]; ~2.6 (2H, m) [-CF₂CH₂-] |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~131 (CH₂=), ~128 (=CH-), ~60 (-OCH₂-), ~30 (t, -CF₂CH₂-), Perfluoroalkyl carbons (complex multiplets) |
| ¹⁹F NMR (CDCl₃) | δ ~ -75 (6F, d) [(CF₃)₂CF-], ~ -185 (1F, m) [(CF₃)₂CF-], ~ -120 to -130 (4F, m) [-CF-CF₂-CF₂-] |
In-depth Spectroscopic Analysis
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a quick confirmation of the key functional groups. The disappearance of the broad O-H stretch from the starting alcohol and the appearance of the strong ester carbonyl (C=O) peak around 1740 cm⁻¹ are primary indicators of a successful reaction. The characteristic C=C double bond stretch of the acrylate group at ~1635 cm⁻¹ and the very strong, complex absorptions in the 1100-1300 cm⁻¹ region, typical for C-F bonds, will also be prominent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is definitive for the non-fluorinated portion of the molecule. The three vinyl protons will appear as distinct doublets of doublets between 5.8 and 6.5 ppm. The methylene group adjacent to the oxygen (-OCH₂-) will be a triplet around 4.4 ppm, while the methylene group adjacent to the CF₂ group (-CF₂CH₂-) will be a more complex multiplet (a triplet of triplets) further upfield, around 2.6 ppm, due to coupling with both the other CH₂ group and the adjacent CF₂ group.
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¹⁹F NMR: This is the most crucial technique for confirming the structure of the fluorinated tail.[5] The spectrum will be complex but highly informative. Relative to a CFCl₃ standard, one would expect: a doublet around -75 ppm for the six equivalent fluorine atoms of the two terminal CF₃ groups (split by the single F on the adjacent carbon). A complex multiplet around -185 ppm for the single fluorine of the CF group. Two additional complex multiplets between -120 and -130 ppm for the two non-equivalent CF₂ groups.[6] The integration of these peaks should correspond to a 6:1:2:2 ratio.
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Safety and Handling
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Perfluoroalkyl Iodides: These compounds are generally stable but should be handled in a fume hood. They can be toxic and should not be inhaled or come into contact with skin.
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Ethylene: Is a flammable gas and is handled under high pressure. All equipment must be appropriately rated, and the procedure must be conducted in an area designed for high-pressure reactions.
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Oleum (Fuming Sulfuric Acid): Is extremely corrosive and reacts violently with water. It causes severe burns on contact. Must be handled with extreme care using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
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Acryloyl Chloride: Is highly toxic, corrosive, and a potent lachrymator (tear-inducing). It reacts violently with water and alcohols. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.
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Acrylate Monomers: Acrylates can be skin sensitizers and irritants. They are also prone to spontaneous polymerization, which can be violent. They must always be stored with a polymerization inhibitor and kept refrigerated and away from light and heat sources.
References
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